Benzyl N-(6-chloropyridin-2-yl)carbamate
Description
Benzyl N-(6-chloropyridin-2-yl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl group linked to a 6-chloropyridin-2-ylamine moiety.
Properties
IUPAC Name |
benzyl N-(6-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-7-4-8-12(15-11)16-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFQCRVPNBAWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(6-chloropyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-chloropyridin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(6-chloropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with the removal of the chlorine atom.
Substitution: Substituted products where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Benzyl N-(6-chloropyridin-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl N-(6-chloropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Ring Systems : Bicyclic derivatives (e.g., azabicyclo[4.1.0]heptane) exhibit constrained geometries, which may improve target binding in drug candidates but complicate synthesis compared to planar pyridine-based carbamates .
- Salt Forms : The hydrochloride salt of the azabicycloheptane derivative (CAS 2227206-53-1) likely improves solubility for biological testing, a feature absent in the neutral pyridine-based compounds .
Research Findings and Implications
- Synthetic Accessibility : Pyridine-based carbamates are typically easier to synthesize than bicyclic derivatives, which require multi-step cyclization and protection/deprotection strategies .
- Biological Performance : Bicyclic carbamates (e.g., CAS 2227206-53-1) may exhibit superior bioavailability due to reduced conformational flexibility, whereas halogenated pyridine carbamates offer tunable electronic properties for catalysis or binding .
Q & A
Q. Q1. What are the standard synthetic routes for Benzyl N-(6-chloropyridin-2-yl)carbamate, and how are reaction conditions optimized?
A1. The compound is synthesized via carbamate formation between 6-chloropyridin-2-amine and benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) are optimized to minimize side reactions (e.g., hydrolysis of Cbz-Cl). For example:
Q. Q2. What analytical techniques are recommended for characterizing this compound?
A2. Key methods include:
- NMR Spectroscopy : - and -NMR confirm carbamate linkage and substituent positions (e.g., benzyl group at δ 5.1 ppm, pyridinyl protons at δ 7.5–8.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 307.07 for CHClNO) .
- HPLC : Reverse-phase chromatography assesses purity (typically ≥95%) using C18 columns and acetonitrile/water gradients .
Q. Q3. How should researchers handle this compound safely during synthesis?
A3.
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., triethylamine) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. Q4. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
A4. Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-3 determines bond angles, torsion angles, and hydrogen-bonding networks. For example:
- Hydrogen Bonding : N–H···N interactions between the carbamate NH and pyridinyl nitrogen stabilize the planar conformation .
- Torsion Angles : The dihedral angle between the benzyl and pyridinyl rings (e.g., 15–25°) affects reactivity in downstream reactions .
Table 1 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P/c |
| Unit Cell (Å) | a=8.21, b=10.45, c=12.73 |
| R-factor (%) | <5.0 |
| Refinement Software | SHELXL-2018/3 |
Q. Q5. How do substituent variations (e.g., halogen position) influence biological activity?
A5. Structure-activity relationship (SAR) studies compare derivatives:
- 6-Chloro vs. 5-Bromo Pyridinyl : Chlorine’s electronegativity enhances electrophilic reactivity, improving enzyme inhibition (e.g., IC = 12 µM vs. 25 µM for bromo analogs) .
- Benzyl vs. tert-Butyl Carbamates : Benzyl groups increase lipophilicity (logP = 2.1 vs. 1.3), enhancing membrane permeability .
Table 2 : SAR Comparison of Carbamate Derivatives
| Derivative | logP | IC (µM) | Target Enzyme |
|---|---|---|---|
| 6-Chloropyridin-2-yl | 2.1 | 12 | Kinase X |
| 5-Bromopyrazin-2-yl | 1.8 | 25 | Kinase X |
| tert-Butyl carbamate analog | 1.3 | 50 | Kinase X |
Q. Q6. What computational methods predict reaction pathways for carbamate derivatization?
A6. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates:
- Nucleophilic Acyl Substitution : The amine’s attack on Cbz-Cl has an activation energy of ~25 kcal/mol .
- Solvent Effects : Polar solvents (ε > 15) stabilize charged intermediates, reducing energy barriers by 3–5 kcal/mol .
Q. Q7. How can enantiomeric purity be assessed if chirality is introduced?
A7. Chiral HPLC with cellulose-based columns or Mosher’s ester analysis determines enantiomeric excess (ee). For example:
- Mobile Phase : Hexane/isopropanol (85:15) resolves enantiomers (R=12.3 vs. 14.1 min) .
- Flack Parameter : X-ray crystallography with η < 0.1 confirms achirality; η > 0.3 indicates enantiopurity .
Methodological Challenges
Q. Q8. How are contradictory data on stability and reactivity reconciled?
A8. Discrepancies arise from solvent polarity and temperature:
- Hydrolysis : In aqueous THF (pH 7), the carbamate hydrolyzes with t = 8 hrs; in anhydrous DMF, t > 48 hrs .
- Thermal Stability : DSC shows decomposition at 180°C in air vs. 210°C under nitrogen .
Q. Q9. What strategies mitigate byproduct formation during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
